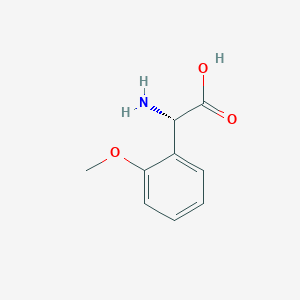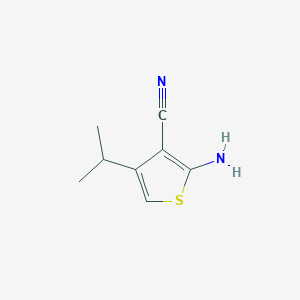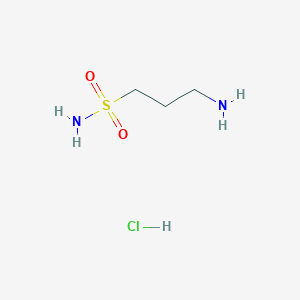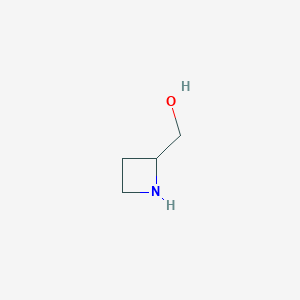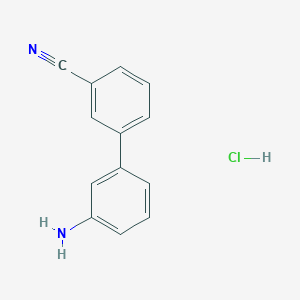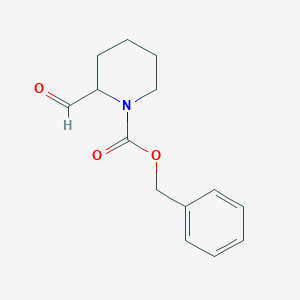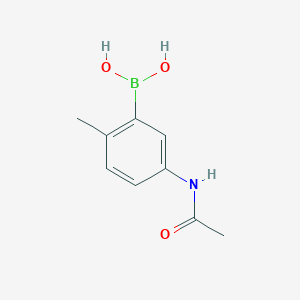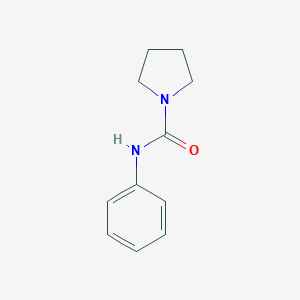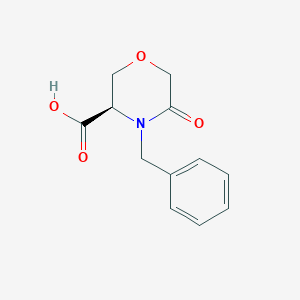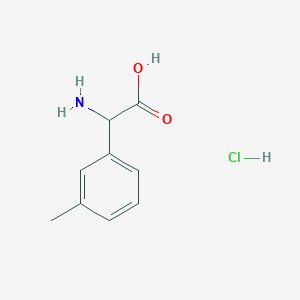
4-(2-甲基苯基)苯甲醛
描述
Synthesis Analysis
The synthesis of benzaldehyde derivatives is a key theme in the provided papers. For instance, the synthesis of azo-benzoic acids and their precursors, which include benzaldehyde derivatives, is described using spectroscopic techniques . Another study outlines the synthesis of a benzaldehyde derivative from 2-chloronicotinic acid and substituted anilines, which is an intermediate for anticancer drugs . Additionally, the synthesis of 4-(alkoxysilyl)benzaldehydes from their diethyl acetals is reported, highlighting a method that minimizes undesired hydrolysis .
Molecular Structure Analysis
The molecular structures of benzaldehyde derivatives are extensively studied using various techniques. X-ray diffraction data is used to determine the crystal structure of several compounds, revealing the presence of intermolecular interactions and the geometry around the central atoms , , , . Computational methods, such as density functional theory, are employed to optimize molecular structures and geometries .
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde derivatives is explored through various reactions. Photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative are discussed, demonstrating the formation of different products under specific conditions . The reactions of benzaldehyde-4,4-dimethylthiosemicarbazone with mercury (II) chlorides are investigated, showing the formation of complexes with distinct stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are characterized using spectroscopic and crystallographic methods. The presence of C-H...O hydrogen bonding is confirmed in the crystal structure of 4-phenyl-benzaldehyde, and the energetics of dimerization are established . The porphyrin-silica hybrid derived from a benzaldehyde derivative exhibits a high specific surface area, indicating its potential for material applications . The spectroscopic properties of azo-benzoic acids derived from benzaldehyde precursors are studied in different solvents, revealing insights into acid-base dissociation and tautomerism .
科学研究应用
有机合成
4-(2-甲基苯基)苯甲醛: 是一种在有机合成中具有重要价值的中间体。 它的醛基具有很高的反应活性,可用于形成各种化学键,使其成为构建复杂有机分子的通用构建块 . 例如,它可以进行缩合反应形成席夫碱,席夫碱在合成药物和精细化学品方面很有用。
药物研究
在药物研究中,2’-甲基联苯-4-甲醛用于合成各种药物前体。 一个值得注意的应用是合成氯沙坦,氯沙坦是一种用于治疗高血压的血管紧张素 II 受体拮抗剂 . 该化合物作为如此重要的药物的起始材料的能力突出了其在药物化学中的重要性。
材料科学
该化合物在新型材料的开发中发挥着作用。 它的联苯结构可以整合到聚合物中以增强其热稳定性和机械性能。 这使其成为在高性能应用中使用的高级材料的候选材料 .
分析化学
4-(2-甲基苯基)苯甲醛: 可用作分析化学中的衍生化试剂。 它与各种官能团反应,允许通过高效液相色谱 (HPLC) 等技术检测和量化复杂混合物中的物质 .
农药合成
该化合物也用于合成农药。 它的化学结构可以被修改以生产具有杀虫或除草活性的化合物,从而促进新型农业产品的开发 .
香料和香精行业
由于其芳香特性,2’-甲基联苯-4-甲醛可用于香料和香精行业。 它可以赋予香水独特的香味,并可用作食品中的调味剂 .
染料和颜料生产
该化合物的结构使其可用于生产染料和颜料。 它可以化学转化为各种纺织品、油墨和塑料的着色剂,提供各种色调 .
配体效力研究
在生物学研究中,4-(2-甲基苯基)苯甲醛的衍生物用于评估常见化学取代基对配体效力的影响。 这有助于理解药物与其靶标在分子水平上的相互作用 .
安全和危害
未来方向
While specific future directions for “4-(2-Methylphenyl)benzaldehyde” are not mentioned in the search results, research into benzaldehyde derivatives is ongoing. For instance, the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter has been described, providing an environmentally friendly path for the production of benzaldehyde .
作用机制
Target of Action
This compound is structurally similar to other benzaldehydes, which have been shown to interact with various biological targets
Mode of Action
Benzaldehydes are known to undergo nucleophilic substitution reactions at the benzylic position . This suggests that 4-(2-Methylphenyl)benzaldehyde may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Benzaldehydes are known to participate in various biochemical reactions, suggesting that 4-(2-methylphenyl)benzaldehyde may also be involved in multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound’s molecular weight (19624 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that 4-(2-Methylphenyl)benzaldehyde may also have antimicrobial effects.
Action Environment
The action, efficacy, and stability of 4-(2-Methylphenyl)benzaldehyde may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence its interactions with its targets .
属性
IUPAC Name |
4-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVRULEZPWOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362695 | |
| Record name | 4-(2-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108934-21-0 | |
| Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


